molecular formula C26H36N4O2 B1206797 1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione CAS No. 75312-57-1

1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione

Cat. No.: B1206797
CAS No.: 75312-57-1
M. Wt: 436.6 g/mol
InChI Key: XMGKUIJRUVUUOI-UHFFFAOYSA-N
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Description

1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis

Scientific Research Applications

1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with diethylaminoethylamine. The process can be summarized as follows:

    Starting Material: Anthraquinone is used as the starting material.

    Reaction with Diethylaminoethylamine: The anthraquinone is reacted with diethylaminoethylamine under controlled conditions to introduce the diethylaminoethyl groups at the 1 and 8 positions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.

    Substitution: The amino groups can participate in substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group to be introduced.

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in different applications.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of DNA topoisomerase II. This enzyme is responsible for managing the topology of DNA during replication and transcription. By inhibiting this enzyme, 1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione can induce DNA damage and apoptosis in cancer cells . The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are related to DNA damage response and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    Mitoxantrone: Another anthraquinone derivative used as an anticancer agent.

    Doxorubicin: A well-known anthracycline antibiotic with anticancer properties.

    Daunorubicin: Similar to doxorubicin, used in the treatment of leukemia.

Uniqueness

1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which enhances its ability to interact with DNA and inhibit topoisomerase II. This makes it a promising candidate for further development as an anticancer agent, with potential advantages in terms of efficacy and selectivity compared to other similar compounds .

Properties

IUPAC Name

1,8-bis[2-(diethylamino)ethylamino]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O2/c1-5-29(6-2)17-15-27-21-13-9-11-19-23(21)26(32)24-20(25(19)31)12-10-14-22(24)28-16-18-30(7-3)8-4/h9-14,27-28H,5-8,15-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGKUIJRUVUUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226270
Record name 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75312-57-1
Record name 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075312571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5.52 g (0.02 mol) of 1,8-dichloroanthraquinone and 23.2 g (0.2M) 2-(diethylamino)ethylamine is heated under reflux for 3 hours. The reaction product is washed up as described in Example 1 except that the oily residue is only washed with water and then dried to yield 3.63 g of the title compound as the free base in the form of a purple solid, m.p. 103.5°-106.5° C.; λmax (deionised water) (E/cm/M) 236 nm (54940), 542 nm (13200).
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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